

## Avelumab's Affinity for Human and Mouse PD-L1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Avelumab (anti-PD-L1) |           |
| Cat. No.:            | B13395610             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of avelumab to human and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for preclinical and clinical research.

## **Executive Summary**

Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response. Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the adaptive and innate immune systems to combat cancer.[1][2][4]

## **Quantitative Binding Affinity Data**

The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Multiple studies have characterized the binding kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon resonance (SPR).



The reported affinity values exhibit some variation across different studies, which can be attributed to differences in experimental conditions and methodologies. The following table summarizes the key quantitative data on avelumab's binding affinity.

| Target          | Species | Method           | Dissociati<br>on<br>Constant<br>(Kd) (nM) | Associati<br>on Rate<br>(ka)<br>(1/Ms) | Dissociati<br>on Rate<br>(kd) (1/s) | Referenc<br>e |
|-----------------|---------|------------------|-------------------------------------------|----------------------------------------|-------------------------------------|---------------|
| PD-L1           | Human   | Not<br>Specified | 0.3                                       | Not<br>Reported                        | Not<br>Reported                     | [5]           |
| PD-L1           | Human   | Not<br>Specified | 0.0467                                    | Not<br>Reported                        | Not<br>Reported                     | [6]           |
| PD-L1<br>(scFv) | Human   | SPR              | 0.0421                                    | Not<br>Reported                        | Not<br>Reported                     | [7][8]        |
| PD-L1           | Human   | SPR              | 0.4                                       | Not<br>Reported                        | Not<br>Reported                     | [9]           |
| PD-L1           | Mouse   | Not<br>Specified | 1.0                                       | Not<br>Reported                        | Not<br>Reported                     | [5][10]       |

# PD-1/PD-L1 Signaling Pathway and Avelumab's Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells, physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells. Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune



effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor cell.[1][4]

PD-1/PD-L1 signaling and avelumab's blocking action.

# **Experimental Protocols for Binding Affinity Determination**

The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface Plasmon Resonance (SPR).[7][8][9][12][13] SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[12][13][14][15]

### **Detailed Surface Plasmon Resonance (SPR) Protocol**

The following is a generalized protocol for determining the binding affinity of an antibody to its antigen using SPR, based on common practices.[9][16]

- Sensor Chip Preparation: A sensor chip, typically a CM5 chip, is activated.
- Ligand Immobilization: The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip surface. This allows for the capture of the antibody of interest.
- Antibody Capture: Avelumab is injected over the sensor surface and is captured by the immobilized anti-human IgG.
- Analyte Injection (Association): The analyte, in this case, soluble recombinant human or
  mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding
  of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is
  detected in real-time.
- Dissociation: A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from the avelumab is monitored.
- Regeneration: The sensor surface is regenerated by injecting a solution that removes the captured antibody and analyte, preparing the surface for the next cycle.
- Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the



ratio of kd to ka (Kd = kd/ka).



Click to download full resolution via product page



Generalized workflow for SPR-based binding affinity analysis.

#### Conclusion

Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from surface plasmon resonance experiments, confirms a strong and specific interaction. The dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive understanding of avelumab's binding characteristics is essential for its continued development and application in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. go.drugbank.com [go.drugbank.com]



- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. researchgate.net [researchgate.net]
- 16. Biacore SPR for Antibody Affinity Measurement Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Avelumab's Affinity for Human and Mouse PD-L1: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13395610#avelumab-binding-affinity-to-human-and-mouse-pd-l1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com